3-(Trifluoromethyl)pyrrolidine-1-carboximidamide
Overview
Description
3-(Trifluoromethyl)pyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H10F3N3 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)pyrrolidine-1-carboximidamide are currently under investigation. This compound is part of a larger group of trifluoromethylpyridines, which have been used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .
Mode of Action
It is known that trifluoromethylpyridines interact with their targets in a way that is influenced by the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines can affect various pathways in the agrochemical and pharmaceutical industries .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. It is expected that the compound will have significant effects due to the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyrrolidine-1-carboximidamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group contributes to its unique physicochemical properties, which enhance its biological activity . It interacts with enzymes such as proteases and kinases, influencing their activity through binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to enzyme inhibition or activation . This compound can also influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N3/c7-6(8,9)4-1-2-12(3-4)5(10)11/h4H,1-3H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMQPIWKXRLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.